Cas no 7434-96-0 (1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one)
1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one is a specialized organic compound featuring an acenaphthylene core with a ketone functional group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing polycyclic frameworks or functionalized aromatic systems. Its rigid, fused-ring system enhances stability while offering selective modification sites for further derivatization. The compound is particularly useful in pharmaceuticals, agrochemicals, and materials science, where its structural motifs contribute to π-conjugation or steric constraints. High purity grades ensure consistent performance in reactions such as cross-coupling or cycloadditions. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.

7434-96-0 structure
Product name:1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)-
- 1-(1,2-DIHYDROACENAPHTHYLEN-3-YL)ETHANONE
- 1-(1,2-dihydro-3-acenaphthylenyl)-ethanone
- 1-Acenaphthen-3-yl-aethanon
- 1-acenaphthen-3-yl-ethanone
- 2-Acetyl-acenaphthen
- 3-Acetyl-acenaphthen
- 3-acetyl-acenaphthene
- 3-Acetylacenaphthene
- AC1N5DXW
- AC1Q1JJJ
- AC1Q1JJK
- AG-G-95530
- CTK5D9758
- SureCN5376045
- 1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
-
- MDL: MFCD00222370
Computed Properties
- Exact Mass: 196.08886
- Monoisotopic Mass: 196.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.179
- Boiling Point: 373.8°Cat760mmHg
- Flash Point: 166°C
- Refractive Index: 1.663
- PSA: 17.07
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23558-1.0g |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 95% | 1.0g |
$371.0 | 2024-06-19 | |
TRC | D458163-250mg |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 250mg |
$ 320.00 | 2022-06-05 | ||
Enamine | EN300-23558-0.25g |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 95% | 0.25g |
$142.0 | 2024-06-19 | |
TRC | D458163-25mg |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 25mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-23558-2.5g |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 95% | 2.5g |
$726.0 | 2024-06-19 | |
Enamine | EN300-23558-5.0g |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 95% | 5.0g |
$1075.0 | 2024-06-19 | |
Enamine | EN300-23558-5g |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one |
7434-96-0 | 100% | 5g |
$1075.0 | 2023-09-15 | |
1PlusChem | 1P008QUU-1g |
Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)- |
7434-96-0 | 95% | 1g |
$521.00 | 2024-04-21 | |
1PlusChem | 1P008QUU-10g |
Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)- |
7434-96-0 | 100% | 10g |
$2031.00 | 2023-12-16 | |
Aaron | AR008R36-10g |
Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)- |
7434-96-0 | 100% | 10g |
$2216.00 | 2023-12-14 |
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one Related Literature
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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